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Cat. No.: B15533559 Get Quote

PF-543: A Comparative Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of PF-543, a potent

and selective inhibitor of Sphingosine Kinase 1 (SphK1). The information herein is supported

by experimental data to facilitate the evaluation of this compound against other kinase

inhibitors.

Data Presentation: Kinase Inhibition Profile of PF-
543
PF-543 demonstrates exceptional potency for SphK1 and a high degree of selectivity over its

closely related isoform, SphK2.[1][2][3] Broad kinase screening reveals minimal off-target

activity, highlighting its specificity. While comprehensive quantitative data against a full kinome

panel is not publicly available, existing data underscores its precise inhibitory action.

Below is a summary of the inhibitory activity of PF-543 and, for comparison, the dual

SphK1/SphK2 inhibitor SKI-II and the SphK2-selective inhibitor Opaganib (ABC294640).
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Inhibitor
Primary
Target(s)

IC50 / Ki
(SphK1)

IC50 / Ki
(SphK2)

Selectivity
(SphK2 vs.
SphK1)

Notes

PF-543 SphK1
~2-3.6 nM

(IC50)[1][2]

>356 nM

(IC50)

>100-fold[1]

[2][3]

Initial studies

showed no

significant

inhibition of

85 other

protein and

lipid kinases

at 10 µM.[1]

Another

report

specified no

significant

inhibition of

48 other

kinases at

concentration

s up to 10

µM.[4]

SKI-II
SphK1/SphK

2

~78 µM

(IC50)[4]

~45 µM

(IC50)[4]

~0.6-fold

(Slightly

SphK2

selective)

A dual

inhibitor of

both SphK1

and SphK2.

Opaganib

(ABC294640)
SphK2 -

~9.8 µM (Ki)

[4][5]

SphK2

selective

Also reported

to inhibit

dihydroceram

ide

desaturase.

Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) of PF-543 against SphK1

is commonly performed using a microfluidic-based mobility-shift assay (e.g., Caliper LabChip

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/pdf/PF_543_A_Comparative_Guide_to_its_Kinase_Selectivity_Profile.pdf
https://www.medchemexpress.com/PF-543.html
https://www.benchchem.com/pdf/PF_543_A_Comparative_Guide_to_its_Kinase_Selectivity_Profile.pdf
https://www.medchemexpress.com/PF-543.html
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=6623
https://www.benchchem.com/pdf/PF_543_A_Comparative_Guide_to_its_Kinase_Selectivity_Profile.pdf
https://www.benchchem.com/pdf/Evaluating_the_Kinase_Specificity_of_PF_543_Citrate_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Evaluating_the_Kinase_Specificity_of_PF_543_Citrate_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Evaluating_the_Kinase_Specificity_of_PF_543_Citrate_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Evaluating_the_Kinase_Specificity_of_PF_543_Citrate_A_Comparative_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859825/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15533559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


assay). This high-throughput method quantitatively analyzes enzyme activity by measuring the

conversion of a fluorescently labeled substrate to its phosphorylated product.

Principle of the Mobility-Shift Assay:

The assay relies on the difference in electrophoretic mobility between the fluorescently labeled

sphingosine substrate and its phosphorylated product.[6][7][8] In a microfluidic channel, an

electric field is applied, causing the substrate and product to separate based on their charge-to-

mass ratio. The amount of product formed is quantified by detecting the fluorescence of each

separated species.

Detailed Methodology:

Reaction Mixture Preparation: A reaction buffer is prepared, typically containing 100 mM

HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium

orthovanadate, and 1 mM DTT.[1]

Enzyme and Substrate: Recombinant human SphK1 enzyme is used. The fluorescently

labeled substrate, such as FITC-sphingosine, and the co-substrate, ATP, are added to the

reaction mixture.[1]

Inhibitor Addition: Serial dilutions of PF-543 or other test compounds are added to the

reaction wells. A DMSO control (vehicle) is included.

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or

ATP and incubated at a controlled temperature (e.g., 28°C or 37°C) for a specific duration

(e.g., 25-60 minutes).[6]

Reaction Termination: The enzymatic reaction is stopped by adding a stop buffer containing

a chelating agent like EDTA.[6]

Data Acquisition: The quenched reaction samples are analyzed on a microfluidic chip-based

instrument. The instrument's software separates the fluorescent substrate and product and

quantifies their respective peak areas.[1]

Data Analysis: The percentage of substrate conversion is calculated for each inhibitor

concentration. The IC50 value, which is the concentration of the inhibitor that results in 50%
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inhibition of the enzyme's activity, is determined by fitting the data to a four-parameter logistic

dose-response curve.[1]

Mandatory Visualizations

Experimental Workflow for Kinase Selectivity Profiling
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Caption: Workflow for determining kinase inhibitor IC50 values.
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Sphingosine Kinase 1 (SphK1) Signaling Pathway
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Caption: The SphK1 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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